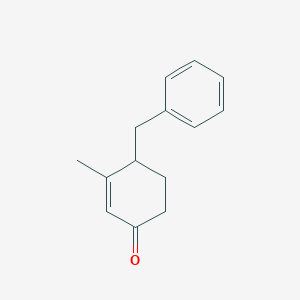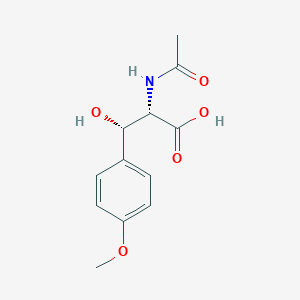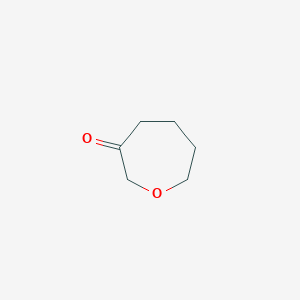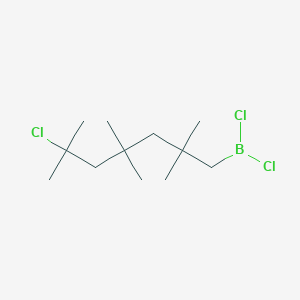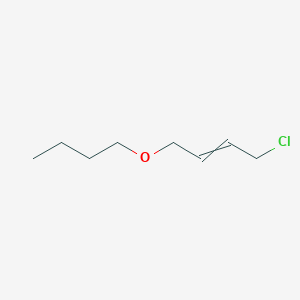
1-Butoxy-4-chlorobut-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-4-chlorobut-2-ene is an organic compound with the molecular formula C8H15ClO It is a chlorinated ether that features both an alkene and an ether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butoxy-4-chlorobut-2-ene can be synthesized through the reaction of 1,4-dichlorobut-2-ene with butanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds via a nucleophilic substitution mechanism where the butanol displaces one of the chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-4-chlorobut-2-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The alkene can be reduced to form saturated ethers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Major Products Formed
Nucleophilic Substitution: Products include butoxy-substituted amines or thiols.
Oxidation: Products include epoxides or diols.
Reduction: Products include saturated ethers.
Scientific Research Applications
1-Butoxy-4-chlorobut-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butoxy-4-chlorobut-2-ene involves its interaction with various molecular targets. The alkene group can participate in electrophilic addition reactions, while the ether group can act as a nucleophile. These interactions can lead to the formation of various adducts and intermediates, influencing the compound’s biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
1-Chlorobut-2-ene: A simpler chlorinated alkene.
1-Butoxy-2-chlorobutane: A similar ether with a different substitution pattern.
2-Butoxyethanol: An ether with a shorter carbon chain.
Uniqueness
1-Butoxy-4-chlorobut-2-ene is unique due to its combination of an alkene and an ether functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
CAS No. |
131248-39-0 |
|---|---|
Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
1-butoxy-4-chlorobut-2-ene |
InChI |
InChI=1S/C8H15ClO/c1-2-3-7-10-8-5-4-6-9/h4-5H,2-3,6-8H2,1H3 |
InChI Key |
YMBJRRKFNMRARS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC=CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


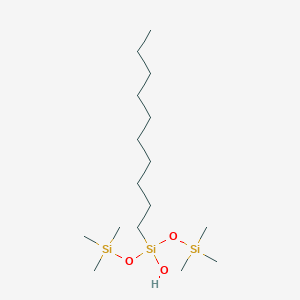
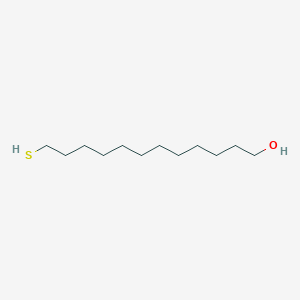
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)

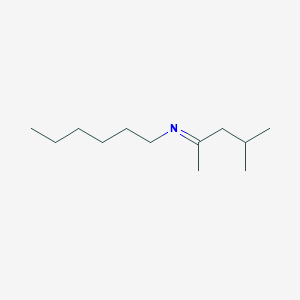
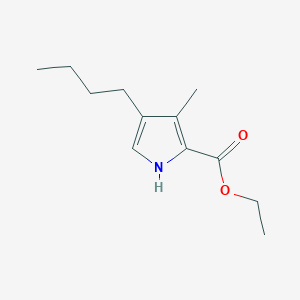
![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)
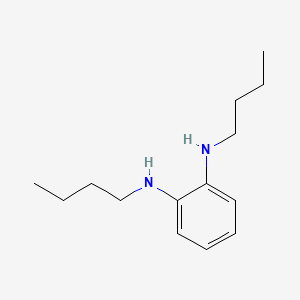
![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
